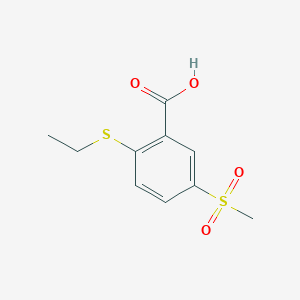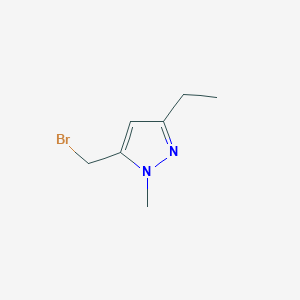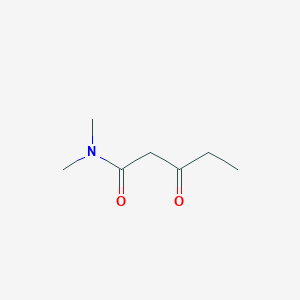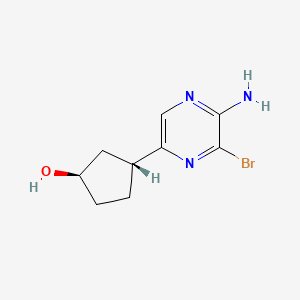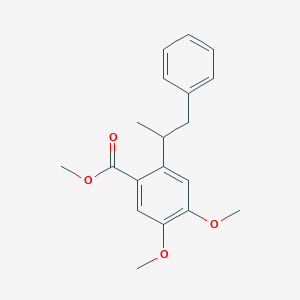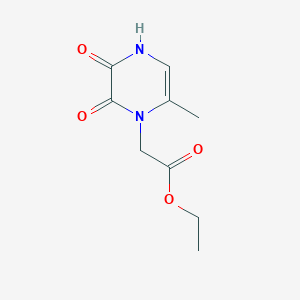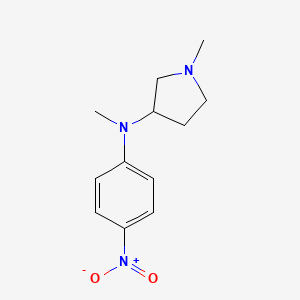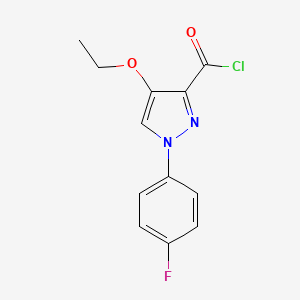![molecular formula C15H26O2Si B8392238 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol](/img/structure/B8392238.png)
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol is an organic compound characterized by the presence of a tert-butyldimethylsiloxy group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
Oxidation: Formation of 3-[4-(tert-Butyldimethylsiloxy)phenyl]propanal or 3-[4-(tert-Butyldimethylsiloxy)phenyl]propanone.
Reduction: Formation of 3-[4-(tert-Butyldimethylsiloxy)phenyl]propane.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for phenols.
Biology: Potential use in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, allowing selective reactions at other functional sites. The phenyl ring can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
- 4-(tert-Butyldimethylsiloxy)benzaldehyde
- 4-(tert-Butyldimethylsiloxy)phenol
Uniqueness
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol is unique due to its combination of a silyl-protected phenol and a propanol chain. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
Properties
Molecular Formula |
C15H26O2Si |
|---|---|
Molecular Weight |
266.45 g/mol |
IUPAC Name |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-1-ol |
InChI |
InChI=1S/C15H26O2Si/c1-15(2,3)18(4,5)17-14-10-8-13(9-11-14)7-6-12-16/h8-11,16H,6-7,12H2,1-5H3 |
InChI Key |
ZBLHGNRMPBIODS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


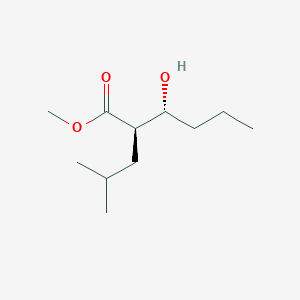
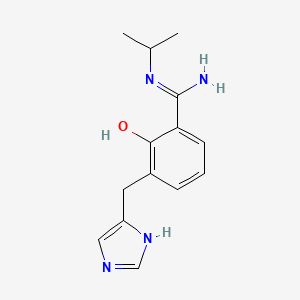
![8-(2-Azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8392164.png)
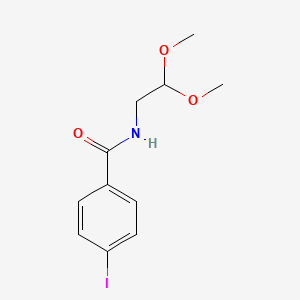
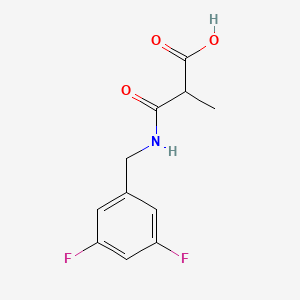
![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8392178.png)
